Cas no 93164-73-9 (5-n-Octyl-2,2'-bithiophene)

5-n-Octyl-2,2'-bithiophene structure
5-n-Octyl-2,2'-bithiophene structure
Nome do Produto:5-n-Octyl-2,2'-bithiophene
N.o CAS:93164-73-9
MF:C16H22S2
MW:278.475882053375
MDL:MFCD22581443
CID:1980098
PubChem ID:135727373

5-n-Octyl-2,2'-bithiophene Propriedades químicas e físicas

Nomes e Identificadores

    • 2-octyl-5-thiophen-2-ylthiophene
    • SureCN833843
    • 5-octyl-(2,2'-bithiophene)
    • 5-Octyl-2,2'-bithiophen
    • O0383
    • 5-n-Octyl-2,2'-bithiophene
    • ACMC-20am1s
    • CTK8C5821
    • octylbithiophene
    • 5-Octyl-2,2'-bithiophene
    • 5-n-Octyl-2,2-bithiophene
    • 5-Octyl-[2,2']bithiophenyl
    • ZYEIXHZLTHTEOI-UHFFFAOYSA-N
    • 5-Octyl-2,2′-bithiophene (ACI)
    • 93164-73-9
    • T73077
    • DB-104785
    • MFCD22581443
    • SCHEMBL833843
    • DTXSID10719959
    • MDL: MFCD22581443
    • Inchi: 1S/C16H22S2/c1-2-3-4-5-6-7-9-14-11-12-16(18-14)15-10-8-13-17-15/h8,10-13H,2-7,9H2,1H3
    • Chave InChI: ZYEIXHZLTHTEOI-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=C(CCCCCCCC)S2)=CC=C1

Propriedades Computadas

  • Massa Exacta: 278.11629305g/mol
  • Massa monoisotópica: 278.11629305g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 217
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 6.9
  • Superfície polar topológica: 56.5

5-n-Octyl-2,2'-bithiophene Informações de segurança

  • Condição de armazenamento:<0°C

5-n-Octyl-2,2'-bithiophene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHENG KE LU SI SHENG WU JI SHU
sc-487212-1g
5-n-Octyl-2,2'-bithiophene,
93164-73-9
1g
¥2181.00 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159662-1G
5-n-Octyl-2,2'-bithiophene
93164-73-9 97%
1g
¥599.90 2023-09-01
TRC
O273155-50mg
5-n-Octyl-2,2'-bithiophene
93164-73-9
50mg
$ 50.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
O0383-1g
5-n-Octyl-2,2'-bithiophene
93164-73-9 95.0%(GC)
1g
¥765.0 2022-06-10
1PlusChem
1P003NE8-5g
5-n-Octyl-2,2-bithiophene
93164-73-9 97%
5g
$335.00 2024-04-20
1PlusChem
1P003NE8-250mg
5-n-Octyl-2,2-bithiophene
93164-73-9 97%
250mg
$53.00 2024-04-20
Ambeed
A753069-5g
5-Octyl-2,2'-bithiophene
93164-73-9 95%
5g
$305.0 2024-04-15
A2B Chem LLC
AB69488-250mg
5-N-Octyl-2,2'-bithiophene
93164-73-9 97%
250mg
$49.00 2024-07-18
1PlusChem
1P003NE8-1g
5-n-Octyl-2,2-bithiophene
93164-73-9 97.0%
1g
$73.00 2024-04-20
eNovation Chemicals LLC
Y1261675-250mg
5-n-Octyl-2,2-bithiophene
93164-73-9 97%
250mg
$85 2025-02-28

5-n-Octyl-2,2'-bithiophene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C → rt
1.2 10 h, rt
1.3 Reagents: Water
Referência
Ruthenium complex based photosensitizer dyes
, United States, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; 30 min, -30 °C; 1 h, rt
1.2 10 min, 0 °C
Referência
Metal carboxyterpyridine (oligo)thienylbutanedionate complexes, oxide semiconductor electrodes photosensitized with them, and dye-sensitized solar cells
, Japan, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Manganese Catalysts: Trifluoroacetic acid ,  Tri-p-tolylphosphine ,  Cobalt dibromide Solvents: Pyridine ,  Dimethylacetamide ;  rt; rt → 70 °C; 24 h, 70 °C
Referência
Cobalt-Catalyzed Reductive Alkylation of Heteroaryl Bromides: One-Pot Access to Alkylthiophenes, -furans, -selenophenes, and -pyrroles
Cai, Deng-Jhou; Lin, Po-Han; Liu, Ching-Yuan, European Journal of Organic Chemistry, 2015, 2015(24), 5448-5452

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  2 h, reflux; 1 h, 210 °C; 210 °C → rt
1.2 Reagents: Potassium hydroxide ;  rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referência
Laterally fluorinated liquid crystals containing the 2,2'-bithiophene moiety
Matharu, A. S.; Cowling, S. J.; Wright, G., Liquid Crystals, 2007, 34(4), 489-506

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -70 °C; 30 min, -70 °C; -70 °C → -15 °C
1.2 -15 °C; 2 h, rt
1.3 Reagents: Sodium chloride ,  Water ;  rt
Referência
High-Mobility Pyrene-Based Semiconductor for Organic Thin-Film Transistors
Cho, Hyunduck; Lee, Sunyoung; Cho, Nam Sung; Jabbour, Ghassan E.; Kwak, Jeonghun; et al, ACS Applied Materials & Interfaces, 2013, 5(9), 3855-3860

Método de produção 6

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h
1.2 -78 °C; 1 h; 2 h, rt
1.3 Reagents: Methanol ;  rt
Referência
Organic semiconductor substance for electronic device
, Korea, , ,

Método de produção 7

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  24 h, 110 °C
Referência
Synthesis and photovoltaic properties of two star-shaped molecules involving phenylquinoxaline as core and triphenylamine and thiophene units as arms
Fan, Qunping; Cui, Jiaojiao; Liu, Yu; Su, Wenyan; Wang, Yafei; et al, Synthetic Metals, 2015, 204, 25-31

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C; 15 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
Referência
Extended π-electron conjugated dye-sensitized photoelectric converters with high conversion efficiency for solar cells
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C; 1 h, rt; rt → -78 °C
1.2 overnight, -78 °C
1.3 Reagents: Water ;  cooled
Referência
Cross-type organic small molecule hole transporting material, its preparation method and application in
, China, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, rt
1.2 overnight, rt
1.3 Reagents: Water
Referência
A ruthenium complex with superhigh light-harvesting capacity for dye-sensitized solar cells
Chen, Chia-Yuan; Wu, Shi-Jhang; Wu, Chun-Guey; Chen, Jian-Ging; Ho, Kuo-Chuan, Angewandte Chemie, 2006, 45(35), 5822-5825

Método de produção 11

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; overnight, -78 °C → rt
Referência
Synthesis and Characterization of Mesogenic Compounds Possessing Bithiophene and Benzoxazole Units
Hu, Kun; Chen, Pei; Chen, Xinbing; An, Zhongwei, Molecular Crystals and Liquid Crystals, 2015, 608(1), 25-37

5-n-Octyl-2,2'-bithiophene Raw materials

5-n-Octyl-2,2'-bithiophene Preparation Products

5-n-Octyl-2,2'-bithiophene Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93164-73-9)5-n-Octyl-2,2'-bithiophene
A1053987
Pureza:99%
Quantidade:5g
Preço ($):274.0